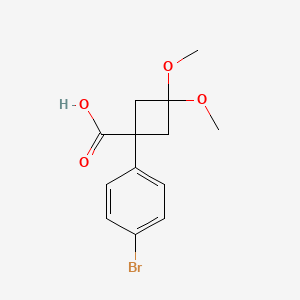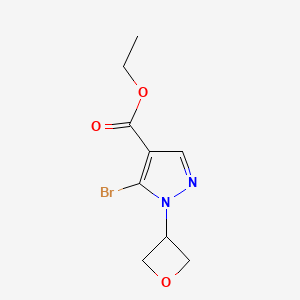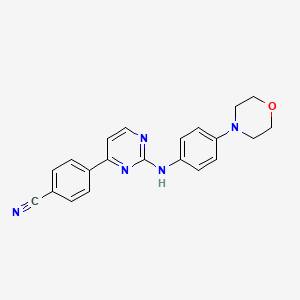
1-(4-bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid, which can be obtained through electrophilic aromatic substitution of phenylacetic acid with bromine.
Cyclobutane Formation: The cyclobutane ring is introduced through a cycloaddition reaction, where the 4-bromophenylacetic acid is reacted with suitable dienophiles under controlled conditions.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-3,3-dimethoxyCyclobutanecarboxylic acid can be compared with other similar compounds:
4-Bromophenylacetic Acid: Both compounds contain a bromophenyl group, but 4-bromophenylacetic acid lacks the cyclobutane ring and methoxy groups, making it less complex.
Pyrazoline Derivatives: These compounds also contain bromophenyl groups and exhibit similar biological activities, but their structures differ significantly due to the presence of a pyrazoline ring.
Thiazole Derivatives: Similar to pyrazoline derivatives, thiazole derivatives contain bromophenyl groups and have comparable biological activities, but their core structures are different.
Propiedades
Fórmula molecular |
C13H15BrO4 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO4/c1-17-13(18-2)7-12(8-13,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) |
Clave InChI |
DVBQKZDGZMFZMX-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)

![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)





